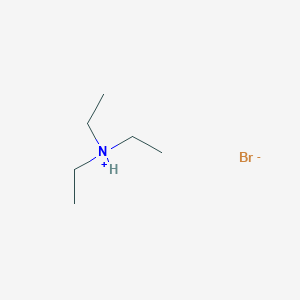

Triethylammonium bromide

Description

Properties

IUPAC Name |

triethylazanium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.BrH/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTLTGGGUQIRRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH+](CC)CC.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

121-44-8 (Parent) | |

| Record name | Ethanamine, N,N-diethyl-, hydrobromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

182.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-70-4 | |

| Record name | Triethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanamine, N,N-diethyl-, hydrobromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, N,N-diethyl-, hydrobromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

triethylammonium bromide synthesis protocol

An In-depth Technical Guide to the Synthesis of Triethylammonium Bromide

Authored by a Senior Application Scientist

This document provides a comprehensive, field-proven guide to the synthesis, purification, and characterization of this compound (Et₃NHBr). Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and critical parameters that ensure a successful, high-purity synthesis. Every protocol herein is designed as a self-validating system, grounded in established chemical theory and supported by authoritative references.

Introduction and Strategic Importance

This compound is an organic salt widely utilized as a versatile reagent in organic synthesis.[1] It appears as a white to off-white crystalline powder with a high melting point of 246-248°C.[2][3] Its high solubility in water, alcohol, and chloroform, contrasted with its insolubility in non-polar solvents, makes it exceptionally useful in polar reaction environments.[2][4] A primary application is its role as a phase-transfer catalyst (PTC), where it facilitates reactions between reactants located in different immiscible phases, thereby accelerating reaction rates and improving yields.[2]

The Synthesis: An Acid-Base Neutralization Approach

The most reliable and straightforward method for preparing this compound is the direct acid-base neutralization reaction between the weak base triethylamine (Et₃N) and the strong acid, hydrobromic acid (HBr).[1][3] This reaction is fundamentally a proton transfer event. The lone pair of electrons on the nitrogen atom of triethylamine acts as a Brønsted-Lowry base, accepting a proton from the hydronium ion (H₃O⁺) generated by HBr in solution. The result is the formation of the triethylammonium cation ([Et₃NH]⁺) and a bromide anion (Br⁻), which together form the ionic salt.[5][6]

The reaction is highly exothermic, and precise temperature control is paramount to prevent side reactions and ensure the formation of a high-purity product.[1]

Reaction Mechanism: Proton Transfer

Caption: Acid-base neutralization mechanism for this compound formation.

Detailed Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound with a focus on safety, purity, and yield.

Materials, Reagents, and Equipment

| Item | Purpose |

| Triethylamine (Et₃N) | Base reactant |

| Hydrobromic Acid (48% aq.) | Acid reactant |

| Acetone, anhydrous | Reaction solvent |

| Diethyl ether, anhydrous | Washing solvent |

| 500 mL Round-bottom flask | Reaction vessel |

| Magnetic stirrer & stir bar | For homogenous mixing |

| Ice bath | Temperature control |

| Dropping funnel | Controlled addition of acid |

| Büchner funnel and flask | Product isolation via vacuum filtration |

| Vacuum source | For filtration and drying |

Stoichiometry and Reagent Calculation (Illustrative Scale)

The reaction proceeds in a 1:1 molar ratio. Calculations for a synthesis targeting approximately 0.2 moles of product are provided below.

| Reagent | Formula | Molar Mass ( g/mol ) | Moles (mol) | Volume (mL) | Mass (g) |

| Triethylamine | C₆H₁₅N | 101.19 | 0.20 | 27.7 | 20.24 |

| Hydrobromic Acid (48%) | HBr | 80.91 | 0.20 | 22.6 | 33.7 |

Note: The density of Triethylamine is ~0.726 g/mL. The density of 48% HBr is ~1.49 g/mL, and its molarity is ~8.89 M.

Step-by-Step Synthesis Procedure

-

Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 20.24 g (27.7 mL, 0.2 mol) of triethylamine in 150 mL of anhydrous acetone.

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to between 0-5°C. This step is critical as the neutralization is highly exothermic. Maintaining a low temperature minimizes potential side reactions and prevents the volatilization of triethylamine.[1][3]

-

Acid Addition: Slowly add 22.6 mL (0.2 mol) of 48% hydrobromic acid dropwise to the stirred solution using a dropping funnel over 30-45 minutes. A white precipitate of this compound will form as the reaction proceeds because the salt has low solubility in acetone.[1] The temperature must be carefully monitored and maintained below 10°C throughout the addition.[3]

-

Reaction Completion: Once the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.[1][3]

-

Isolation: Collect the white solid precipitate by vacuum filtration using a Büchner funnel.[3]

-

Washing: Wash the collected solid on the filter with two portions of cold anhydrous acetone (2x30 mL) followed by two portions of anhydrous diethyl ether (2x30 mL). The acetone wash removes any residual hydrobromic acid and unreacted triethylamine, while the diethyl ether wash facilitates drying.[3]

-

Drying: Dry the purified white crystalline product under vacuum to remove all residual solvents. The product is hygroscopic and should be handled accordingly.[2]

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Purification via Recrystallization

For applications requiring exceptionally high purity, an optional recrystallization step can be performed.

-

Solvent Selection: Ethanol or chloroform are suitable solvents for recrystallization.[4] An ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures.[7]

-

Procedure: Dissolve the crude this compound in a minimum amount of hot ethanol. Once fully dissolved, allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.[3]

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[3]

Product Characterization and Validation

Thorough characterization is essential to confirm the identity and purity of the synthesized product.

| Technique | Parameter | Expected Result | Reference |

| Melting Point | Onset of melting | 246–248°C | [2][3] |

| IR Spectroscopy | N⁺-H stretch | Broad, strong absorption at ~2400-2700 cm⁻¹ | [3][8] |

| ¹H NMR (D₂O) | -CH₂- (quartet) | ~3.1 ppm | [8] |

| -CH₃- (triplet) | ~1.2 ppm | [8] |

Mechanistic Insights from Spectroscopy

-

Infrared (IR) Spectroscopy: The most definitive evidence of successful salt formation is the appearance of a very broad and strong absorption band between 2400-2700 cm⁻¹. This band is characteristic of the N⁺-H stretching vibration and is completely absent in the spectrum of the starting material, triethylamine.[3][8]

-

¹H NMR Spectroscopy: Protonation of the nitrogen atom causes a deshielding effect on the adjacent protons. Consequently, the quartet and triplet signals of the ethyl groups in this compound are shifted downfield compared to their positions in triethylamine (typically ~2.5 ppm and ~1.0 ppm, respectively). This downfield shift confirms a change in the electronic environment around the nitrogen atom, consistent with cation formation.[8]

Safety, Handling, and Storage

-

Hazard Overview: Triethylamine is a highly flammable, toxic, and corrosive liquid.[9] Hydrobromic acid is a strong, corrosive acid. The final product, this compound, is classified as an irritant, particularly causing serious eye irritation.[2][10][11]

-

Personal Protective Equipment (PPE): Chemical safety goggles, nitrile gloves, and a lab coat must be worn at all times.[12][13]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[9][14]

-

Storage: this compound is hygroscopic.[2] It must be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and strong oxidizing agents.[15]

References

-

TRIETHYLAMINE HYDROBROMIDE EXTRA PURE MSDS CAS-No. - Span Chemie. [Link]

-

A 21.1 mL sample of 0.318 M triethylamine, (CH3)2N, | Chegg.com. [Link]

-

TRIETHYLAMINE HYDROBROMIDE EXTRA PURE - Loba Chemie. [Link]

-

Write the equation for the neutralization of triethylamine with HCl. - Homework.Study.com. [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]

-

Triethylamine hydrobromide | C6H16BrN | CID 12493 - PubChem. [Link]

-

Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. TRIETHYLAMINE HYDROBROMIDE | 636-70-4 [chemicalbook.com]

- 5. Solved A 21.1 mL sample of 0.318 M triethylamine, (CH3)2N, | Chegg.com [chegg.com]

- 6. homework.study.com [homework.study.com]

- 7. mt.com [mt.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. Triethylamine hydrobromide | C6H16BrN | CID 12493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. spanlab.in [spanlab.in]

- 14. lobachemie.com [lobachemie.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Molecular Structure of Triethylammonium Bromide

This guide provides a comprehensive technical overview of triethylammonium bromide (TEAB), a versatile organic salt with significant applications in synthetic chemistry and materials science. We will delve into the core aspects of its molecular structure, synthesis, and characterization, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus will be on the causality behind experimental choices and the self-validating nature of the described protocols.

Introduction: The Significance of this compound

This compound, with the chemical formula C6H16BrN, is an organic salt composed of a triethylammonium cation and a bromide anion.[1][2] Its utility in the laboratory stems from its properties as a phase-transfer catalyst, its role as a reagent in various organic transformations, and its use in the synthesis of ionic liquids.[1][3] Understanding its molecular structure is paramount to appreciating its reactivity and leveraging its full potential in chemical synthesis. This guide will provide a detailed exploration of its structural features, from its fundamental composition to its three-dimensional arrangement in the solid state.

Molecular Structure and Bonding

The fundamental structure of this compound is defined by the ionic bond between the triethylammonium cation ([ (CH₃CH₂)₃NH]⁺) and the bromide anion (Br⁻). The cation consists of a central nitrogen atom bonded to three ethyl groups and one hydrogen atom, giving the nitrogen a positive formal charge. The bromide anion is a monoatomic species with a negative charge.

The Triethylammonium Cation: A Sterically Hindered Lewis Acid

The triethylammonium cation is formed by the protonation of triethylamine, a weak base.[4] The presence of the three ethyl groups around the nitrogen atom creates significant steric hindrance, which influences its reactivity and interaction with other molecules. The N-H bond is acidic, allowing TEAB to act as a proton donor in certain reactions.

The Bromide Anion: A Versatile Nucleophile and Leaving Group

The bromide anion is a good nucleophile and a competent leaving group, properties that are central to many of the applications of TEAB in organic synthesis. Its interaction with the triethylammonium cation is primarily electrostatic.

Synthesis and Purification of this compound

The most common and efficient method for synthesizing this compound is through a straightforward acid-base neutralization reaction between triethylamine and hydrobromic acid.[4] This reaction is typically high-yielding and produces a product of high purity after appropriate workup and purification.[4]

Experimental Protocol: Acid-Base Neutralization

Materials:

-

Triethylamine (Et₃N)

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Anhydrous acetone

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Büchner funnel and flask

-

Vacuum pump

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve triethylamine (1.0 eq.) in anhydrous acetone.

-

Cool the flask in an ice bath to 0-5°C.[4]

-

Slowly add hydrobromic acid (1.0 eq.) dropwise to the stirred solution using a dropping funnel. It is crucial to maintain the temperature below 10°C throughout the addition to control the exothermic reaction.[4]

-

After the complete addition of HBr, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion. The this compound will precipitate as a white solid.[4]

-

Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold, anhydrous acetone and then with diethyl ether to remove any unreacted starting materials and impurities.[4]

-

Dry the purified this compound under vacuum to remove residual solvents.

Causality Behind Experimental Choices:

-

Low Temperature: The reaction is exothermic, and maintaining a low temperature prevents potential side reactions and ensures the controlled precipitation of the product.

-

Anhydrous Solvents: The use of anhydrous acetone and diethyl ether for washing is critical to prevent the dissolution of the ionic product and to ensure a dry final product, as TEAB is hygroscopic.[1]

Purification by Recrystallization

For applications requiring very high purity, recrystallization is the preferred method of purification.

Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent, such as ethanol or a chloroform/ethanol mixture.

-

Allow the solution to cool slowly to room temperature, which will induce the formation of well-defined crystals.[4]

-

Further cooling in an ice bath can maximize the yield of the recrystallized product.[4]

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Spectroscopic and Crystallographic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and crystallographic techniques provides a complete picture of its molecular structure.

Spectroscopic Data Summary

The formation of this compound from triethylamine results in distinct changes in their respective spectroscopic signatures, primarily due to the protonation of the nitrogen atom.

| Spectroscopic Technique | Triethylamine (Starting Material) | This compound (Product) | Key Observations for Product Confirmation |

| Infrared (IR) Spectroscopy | C-H stretching: ~2800-3000 cm⁻¹C-N stretching: ~1000-1200 cm⁻¹ | N⁺-H stretching: Broad band at ~2400-2700 cm⁻¹C-H stretching: ~2800-3000 cm⁻¹C-N stretching: ~1000-1200 cm⁻¹ | Appearance of a broad and strong N⁺-H stretching band, which is absent in the starting material. This is a definitive indicator of salt formation.[5] |

| ¹H NMR Spectroscopy (in D₂O) | Quartet (~2.5 ppm, -CH₂-)Triplet (~1.0 ppm, -CH₃) | Quartet (~3.1 ppm, -CH₂-)Triplet (~1.2 ppm, -CH₃) | Downfield shift of both the quartet and triplet signals upon protonation of the nitrogen atom, indicating a change in the electronic environment.[5] |

| ¹³C NMR Spectroscopy | -CH₂- signal-CH₃ signal | -CH₂- signal-CH₃ signal | Similar to ¹H NMR, a downfield shift is expected for the carbon signals upon salt formation. |

| Mass Spectrometry (ESI-MS, Positive Mode) | M+H⁺ peak at m/z 102.13 | Prominent peak for the triethylammonium cation ([Et₃NH]⁺) at m/z 102.13 | Both the free base and the salt will show the same cation in positive ion mode ESI-MS.[5] |

Experimental Protocols for Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: Prepare a KBr pellet of the dried this compound or acquire the spectrum using an ATR-FTIR spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the product in a suitable deuterated solvent, such as D₂O.[5] Acquire ¹H and ¹³C NMR spectra.

-

Mass Spectrometry (MS): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol) and analyze using electrospray ionization mass spectrometry (ESI-MS) in positive ion mode.

Crystal Structure Analysis

The definitive three-dimensional arrangement of atoms in this compound is determined by single-crystal X-ray diffraction (SCXRD).

Methodological Approach:

-

Crystal Growth: High-quality single crystals can be obtained by the slow evaporation of a saturated solution of this compound in a suitable solvent like acetonitrile or ethanol.[1]

-

Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Structure Solution and Refinement: The collected data are used to solve the crystal structure, revealing the precise bond lengths, bond angles, and the packing of the ions in the crystal lattice.

Studies have shown that the crystal structure of this compound can exhibit different phases at different temperatures, with the ethyl groups showing some degree of disorder at room temperature, which is reduced at lower temperatures.[1] The structure is characterized by a network of hydrogen bonds between the N-H group of the cation and the bromide anions.

Applications in Research and Development

The molecular structure of this compound directly influences its applications in organic synthesis and materials science.

Phase-Transfer Catalysis

As a phase-transfer catalyst, TEAB facilitates reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[1][3] The triethylammonium cation forms an ion pair with the reactant in the aqueous phase, which is then soluble in the organic phase, allowing the reaction to proceed.

Sources

Authored for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Triethylammonium Bromide (CAS 636-70-4)

This compound (TEAB), identified by CAS number 636-70-4, is an organic salt that has garnered significant attention in the scientific community.[1] Composed of a triethylammonium cation and a bromide anion, this compound presents as a white crystalline powder.[1][2] Its utility spans various domains of chemical synthesis and biomedical research, primarily driven by its efficacy as a phase-transfer catalyst.[1][2] This guide provides a comprehensive overview of its core properties, synthesis, applications, and handling protocols, designed to equip researchers with the foundational knowledge required for its effective and safe utilization.

Core Physicochemical and Structural Properties

The functionality of this compound is intrinsically linked to its chemical and physical characteristics. Its ionic nature dictates its solubility, making it highly soluble in polar solvents such as water, alcohol, and chloroform, while remaining insoluble in non-polar environments.[1][3] This solubility profile is a cornerstone of its application in facilitating reactions between immiscible phases.[1]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 636-70-4 | [4][5][6] |

| Molecular Formula | C₆H₁₆BrN | [1][4] |

| Molecular Weight | 182.10 g/mol | [1][5] |

| Appearance | White to off-white crystalline powder or flakes | [1][3][4][7] |

| Melting Point | 246-248 °C | [1][3][4] |

| Solubility | Soluble in water, alcohol, and chloroform | [1][3][4] |

| Density | 1.314 g/cm³ (at 20°C) | [3][4] |

| Hygroscopicity | Hygroscopic | [1][3][4] |

| IUPAC Name | triethylazanium;bromide | [1][8] |

Structural Insights:

The crystal structure of this compound has been elucidated through single-crystal X-ray diffraction.[1] These studies reveal a temperature-dependent structural ordering. At low temperatures (e.g., 90 K), it adopts a more ordered structure (space group P31c), which contrasts with a disordered phase observed at room temperature (P63mc).[1] This transition is attributed to the ordering of the ethyl groups, a key factor stabilizing the crystal lattice.[1]

Synthesis and Purification Methodologies

The synthesis of this compound can be approached through several well-established routes, adaptable for both laboratory and industrial scales.

A. Laboratory-Scale Synthesis:

A common laboratory method involves the acid-base reaction between triethylamine (a readily available liquid base) and hydrobromic acid.[1] This straightforward neutralization reaction is typically performed in an aqueous solution at room temperature.[1]

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a well-ventilated fume hood, place a magnetic stir bar in an appropriately sized round-bottom flask equipped with a dropping funnel. Place the flask in an ice bath to manage the exothermic nature of the reaction.

-

Reagents: Charge the flask with a measured amount of triethylamine dissolved in a suitable solvent like acetone.

-

Acid Addition: Slowly add an equimolar amount of aqueous hydrobromic acid dropwise from the dropping funnel to the stirred triethylamine solution. Maintain the temperature below 20°C.

-

Precipitation: As the reaction proceeds, this compound will precipitate out of the acetone solution.

-

Isolation: After the addition is complete, continue stirring for an additional 30 minutes. Collect the precipitated salt by vacuum filtration.

-

Washing: Wash the collected solid with cold, anhydrous acetone to remove any unreacted starting materials.[4]

-

Drying: Dry the purified product under vacuum for 1-2 hours to yield a white crystalline powder.[4]

B. Industrial Production:

On an industrial scale, TEAB is often produced via the direct alkylation of ammonia with bromoethane.[1] This multi-step process involves the sequential addition of ethyl groups to the nitrogen atom, culminating in the formation of the triethylammonium cation.[1]

Purification Protocol: Recrystallization

For applications requiring high purity, TEAB can be further purified by recrystallization.

-

Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent, such as chloroform or ethanol.[4]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Drying: Dry the crystals in a vacuum oven to remove residual solvent.

Applications in Scientific Research and Drug Development

This compound's unique properties make it a versatile tool in various scientific disciplines.

A. Organic Synthesis: The Phase-Transfer Catalyst

The primary application of TEAB in organic synthesis is as a phase-transfer catalyst (PTC).[1][2] It excels at accelerating reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase).

Mechanism of Action: The triethylammonium cation forms an ion pair with the reactant anion from the aqueous phase. This bulky, lipophilic ion pair has sufficient solubility in the organic phase to be transported across the phase boundary. Once in the organic phase, the anion is highly reactive as it is poorly solvated, leading to an enhanced reaction rate. After the reaction, the catalyst returns to the aqueous phase to repeat the cycle.

Caption: Mechanism of Phase-Transfer Catalysis by TEAB.

This catalytic activity significantly improves reaction rates and yields in a variety of organic transformations.[1] It has also been shown to accelerate photopolymerization reactions by facilitating the dissociation of photoinitiators.[1]

B. Biological and Pharmaceutical Applications

The utility of TEAB extends into the biomedical field, where it and its derivatives are gaining recognition for their potential therapeutic applications.

-

Antimicrobial Activity: Research has demonstrated that derivatives synthesized from TEAB, such as triethylammonium isatin hydrazones, exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1] In some cases, their effectiveness is comparable to established antibiotics, positioning them as promising candidates for the development of new antibacterial agents.[1]

-

Cytotoxicity Studies: Certain TEAB derivatives have been investigated for their effects on various cell lines. Encouragingly, some have shown a desirable profile of low cytotoxicity while retaining potent antibacterial activity, a crucial combination for therapeutic development.[1]

-

Synthesis of Complex Molecules: Its role as a catalyst is valuable in pharmaceutical development for the synthesis of complex small molecules and drug intermediates.[1]

C. Polymer Chemistry and Material Science

In polymer chemistry, TEAB is used in the preparation of polymer nanocomposites. It can modify the surface of nanoparticles, which enhances their dispersion within polymer matrices, leading to improved mechanical and thermal properties of the final material.[1]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential to ensure laboratory safety.

-

Hazards: It is classified as an irritant to the eyes, respiratory system, and skin.[1][3][9] Ingestion may be harmful.[9] Upon decomposition, it may release toxic fumes.[2]

-

Personal Protective Equipment (PPE): Always handle TEAB in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1]

-

Storage: this compound is hygroscopic, meaning it readily absorbs moisture from the air.[1][2][3] It should be stored in a cool, dry place under an inert atmosphere and within a tightly sealed container to maintain its integrity.[1][2]

References

-

Tetraethylammonium bromide. Wikipedia. [Link]

-

This compound. ChemBK. [Link]

-

Material Safety Data Sheet - Tetraethylammonium Bromide, 99+%. Cole-Parmer. [Link]

-

Synthesis and crystal structure of triethylammonium hexabromidouranate(IV) dichloromethane monosolvate. National Institutes of Health (NIH). [Link]

-

Synthesis of Benzyl Triethyl Ammonium Tribromide and Its Application as a Highly Efficient and Regioselective Reagent for the Bromination of Activated Aromatic Compounds. Semantic Scholar. [Link]

-

GHS 11 (Rev.11) SDS Word 下载 CAS: 636-70-4 Name: this compound. Xshu. [Link]

-

(3-Bromopropyl)this compound. SpectraBase. [Link]

-

SID 385896034 - this compound. PubChem. [Link]

-

636-70-4 CAS MSDS (TRIETHYLAMINE HYDROBROMIDE) Melting point Boiling point Density Storage condition. Molbase. [Link]

-

Triethylamine hydrobromide. PubChem. [Link]

-

This compound - Registration Dossier. ECHA. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 636-70-4: this compound | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. TRIETHYLAMINE HYDROBROMIDE | 636-70-4 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. Registration Dossier - ECHA [echa.europa.eu]

- 7. echemi.com [echemi.com]

- 8. Triethylamine hydrobromide | C6H16BrN | CID 12493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

triethylammonium bromide crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of Triethylammonium Bromide

Introduction

This compound (C₆H₁₆BrN), an organic salt formed from the neutralization of triethylamine with hydrobromic acid, is a compound of significant interest in various chemical fields. It serves as an effective phase-transfer catalyst, facilitating reactions between reactants in immiscible phases to enhance reaction rates and yields.[1][2] Its utility extends to biochemical studies and the synthesis of complex small molecules, making a thorough understanding of its solid-state structure paramount for professionals in materials science and drug development.[1]

The analysis of this compound's crystal structure reveals a fascinating case of temperature-dependent polymorphism. At room temperature, the compound exhibits significant orientational disorder within its ethyl groups, complicating precise structural determination.[3] However, through low-temperature crystallographic techniques, this disorder can be resolved, yielding a highly ordered and accurate structural model. This guide provides a comprehensive walkthrough of the synthesis, crystallization, and definitive structural analysis of this compound, emphasizing the causal relationships behind key experimental decisions and protocols that ensure a self-validating, trustworthy outcome.

Part 1: Synthesis and High-Quality Crystal Growth

Expertise & Experience: The Rationale for Method Selection

The foundation of any successful crystal structure analysis is a pure, highly crystalline sample. For this compound, the most direct and reliable method for producing material of crystallographic quality is the acid-base neutralization of triethylamine with hydrobromic acid.[4] This approach is favored over industrial methods, such as the alkylation of ammonia, as it offers superior control over stoichiometry and purity, minimizing side products that could inhibit the formation of large, well-ordered single crystals.[1]

The subsequent crystallization process is equally critical. The choice of solvent and the rate of crystallization directly impact crystal quality. Slow evaporation from a carefully selected solvent system, such as ethanol or acetonitrile, is the preferred method.[1] This technique allows the molecules to assemble into a low-energy, highly ordered lattice, which is essential for minimizing defects and obtaining sharp diffraction spots during X-ray analysis.

Experimental Protocol 1: Synthesis of this compound

This protocol details the laboratory-scale synthesis via acid-base neutralization.[4]

Materials:

-

Triethylamine (Et₃N)

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Anhydrous acetone

-

Diethyl ether

-

Round-bottom flask and magnetic stirrer

Procedure:

-

Place a round-bottom flask containing triethylamine in an ice bath and begin stirring.

-

Slowly add a stoichiometric equivalent of 48% hydrobromic acid dropwise to the cooled, stirring triethylamine. The reaction is exothermic.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion. A white precipitate of this compound will form.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the collected solid first with cold, anhydrous acetone and then with diethyl ether to remove any unreacted starting materials and residual water.

-

Dry the purified white solid under vacuum to yield the final product.

Experimental Protocol 2: Growth of Single Crystals for Diffraction

This protocol describes the slow evaporation method for growing X-ray quality single crystals.

Materials:

-

Synthesized this compound powder

-

Ethanol (or Acetonitrile)

-

Small beaker or vial

-

Parafilm or loose-fitting cap

Procedure:

-

Prepare a saturated solution of this compound by dissolving the synthesized powder in a minimal amount of ethanol at room temperature. Gentle warming may be applied to increase solubility, but the solution should be allowed to return to room temperature.

-

Filter the solution to remove any undissolved particulate matter.

-

Transfer the clear, saturated solution to a clean vial.

-

Cover the vial with parafilm and perforate it with a few small holes, or use a loose-fitting cap. This is to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free location at a constant, cool temperature.

-

Allow the solvent to evaporate slowly over several days. Colorless, rod-shaped crystals suitable for X-ray diffraction will form.[1]

Part 2: Crystallographic Structure Determination

Expertise & Experience: The Criticality of Low-Temperature Analysis

A pivotal decision in the structural analysis of this compound is the temperature at which diffraction data is collected. Room-temperature analysis reveals a structure in the hexagonal space group P6₃mc, where the ethyl groups of the cation are orientationally disordered.[1][3] This disorder leads to smeared electron density and a less precise structural model with higher R-factors.

By performing the data collection at a low temperature, typically 90-100 K, the thermal energy of the system is significantly reduced. This quenching of thermal motion causes a phase transition to a more ordered trigonal space group, P 3 1 c.[1][5] In this low-temperature phase, the ethyl groups become fixed in a single conformation, eliminating the disorder. This results in a 50% reduction in R-factors and a much more accurate and reliable depiction of bond lengths, angles, and intermolecular interactions.[1] This self-validating step—comparing high and low-temperature data—confirms the rigidity of the structure and the benefits of the chosen experimental conditions.

Workflow for Single-Crystal X-ray Diffraction

The following diagram outlines the comprehensive workflow for determining the crystal structure of this compound.

Experimental Protocol 3: Single-Crystal X-ray Diffraction (SCXRD)

This protocol outlines the key steps for data collection and structure solution.

Instrumentation:

-

A CCD area-detector diffractometer (e.g., Bruker APEXII).[1]

-

Graphite-monochromated MoKα radiation (λ = 0.71073 Å).[1]

-

Low-temperature device (e.g., nitrogen cryostream).

Procedure:

-

Crystal Mounting: A suitable single crystal (e.g., 0.27 × 0.11 × 0.10 mm) is selected under a microscope and mounted on a cryo-loop or glass fiber.[1]

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to the target temperature (e.g., 90 K). A series of diffraction images (frames) are collected by rotating the crystal in the X-ray beam.

-

Data Processing: The collected frames are integrated and scaled. A multi-scan absorption correction (e.g., using SADABS) is applied to account for the absorption of X-rays by the crystal.[1]

-

Structure Solution: The structure is solved using direct methods (e.g., with the SHELXS program), which locate the positions of the heavier atoms (Bromine and Nitrogen).[1]

-

Structure Refinement: The initial model is refined using full-matrix least-squares on F² (e.g., with SHELXL). Lighter atoms (Carbon and Hydrogen) are located from the difference Fourier map.[1] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Part 3: Analysis of the Crystal Structure

Crystallographic Data Summary

The low-temperature single-crystal X-ray diffraction analysis provides a precise and ordered model of this compound. The key crystallographic parameters are summarized below.

| Parameter | Value | Reference |

| Chemical Formula | C₆H₁₆BrN | [5] |

| Molecular Weight | 182.10 g/mol | [5] |

| Temperature | ~90 K | [1] |

| Crystal System | Trigonal | [5] |

| Space Group | P 3 1 c | [5] |

| a, b (Å) | 8.3589 | [5] |

| c (Å) | 7.3125 | [5] |

| α, β (°) | 90.00 | [5] |

| γ (°) | 120.00 | [5] |

| Volume (ų) | 442.27 (calculated) | [5] |

| Z (Formula units/cell) | 2 | [5] |

| Final R-factor (R1) | 0.0200 | [5] |

Structural Commentary

The asymmetric unit of the low-temperature structure consists of one triethylammonium cation and one bromide anion. The analysis reveals a well-defined ionic lattice stabilized primarily by strong hydrogen bonding.

Ionic Geometry and Interactions: The core interaction governing the crystal packing is the hydrogen bond between the ammonium proton (N-H) of the cation and the bromide anion (Br⁻). This N-H···Br interaction organizes the ions into a stable three-dimensional network. The low-temperature data allows for a precise determination of this hydrogen bond geometry, which is crucial for understanding the compound's physical properties, such as its high melting point of 246-248°C.[1][6][7]

Part 4: Spectroscopic and Thermal Corroboration

Expertise & Experience: A Self-Validating Multi-Technique Approach

Spectroscopic Data Summary

Spectroscopic analysis confirms the identity of the synthesized compound and provides evidence for the key interactions observed in the crystal structure.

| Technique | Key Observation | Significance | Reference |

| FTIR | Broad, strong N⁺-H stretching band appears around 2400-2700 cm⁻¹. | Confirms the protonation of the nitrogen atom, a prerequisite for the N-H···Br hydrogen bond. | [8] |

| ¹H NMR | The quartet (-CH₂-) and triplet (-CH₃) signals shift downfield compared to neutral triethylamine. | Indicates a change in the electronic environment around the protons due to the positive charge on nitrogen. | [8] |

Thermal Analysis

Thermal analysis provides insight into the stability of the crystal lattice.

-

Differential Scanning Calorimetry (DSC): this compound exhibits a high melting point, consistently reported in the range of 246-248°C.[1][6][7] This high value is characteristic of a stable ionic lattice held together by strong electrostatic forces and the robust N-H···Br hydrogen bonding network identified through crystallography.

-

Thermogravimetric Analysis (TGA): TGA can be used to determine the onset of thermal decomposition, which for related quaternary ammonium salts, typically occurs at temperatures above 200-250°C.[9]

Conclusion

The comprehensive crystal structure analysis of this compound demonstrates the critical interplay between synthesis, crystal growth, and advanced analytical techniques. The definitive structural model, achieved through low-temperature single-crystal X-ray diffraction, resolves the orientational disorder of the ethyl groups inherent at room temperature and reveals a well-ordered trigonal structure stabilized by strong N-H···Br hydrogen bonds.

This detailed structural knowledge, corroborated by spectroscopic and thermal data, provides a solid foundation for understanding the compound's physical properties and reactivity. For researchers and drug development professionals, this level of analysis is invaluable for salt selection, stability assessment, and predicting intermolecular interactions that are fundamental to the performance and formulation of active pharmaceutical ingredients and specialty chemicals.

References

-

ChemBK. (2024, April 9). This compound. Retrieved from ChemBK. [Link]

-

Deubner, F., & Meven, E. (2020). Synthesis and crystal structure of triethylammonium hexabromidouranate(IV) dichloromethane monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1623–1626. [Link]

-

Kiper, R. A. (n.d.). Properties of substance: this compound. Retrieved from chemister.ru. [Link]

-

Knop, O., Westerhaus, W. J., Falk, M., & Massa, W. (2011). Triethylammonium halides, Et3NHX (X = Cl, Br, I): simple structure, complex spectrum. Canadian Journal of Chemistry, 60(13), 1635-1647. [Link]

-

Mondal, T., Mukherjee, A., & Balasubramanian, S. (2014). Hydrogen bonding in the protic ionic liquid triethylammonium nitrate explored by density functional tight binding simulations. The Journal of Chemical Physics, 141(3), 034503. [Link]

-

National Center for Biotechnology Information. (n.d.). Triethylamine hydrobromide. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). SID 385896034 - this compound. PubChem Substance Database. Retrieved from [Link]

-

ResearchGate. (2016, August). Thermal degradation of CTAB in as-synthesized MCM-41. Retrieved from ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 636-70-4: this compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Triethylamine hydrobromide | C6H16BrN | CID 12493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. chembk.com [chembk.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the FT-IR Analysis of Triethylammonium Bromide

This guide provides a comprehensive exploration of the Fourier-Transform Infrared (FT-IR) analysis of this compound (TEABr). It is designed for researchers, scientists, and drug development professionals who utilize TEABr and require a robust analytical methodology for its characterization. We will delve into the fundamental principles, practical experimental protocols, and the nuanced interpretation of the TEABr spectrum, grounding our discussion in established scientific literature.

Introduction: The Analytical Significance of this compound

This compound (TEABr) is an organic salt widely employed in various scientific domains. In pharmaceutical development, it frequently serves as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) for the separation of acidic molecules like oligonucleotides and peptides. Its purity, stability, and concentration are critical parameters that can significantly impact the reproducibility and accuracy of these analytical methods.

FT-IR spectroscopy emerges as a powerful analytical tool for the quality control and characterization of TEABr. It is a rapid, non-destructive technique that provides a unique molecular fingerprint, allowing for:

-

Identity Confirmation: Verifying the presence of the triethylammonium cation and the absence of significant impurities.

-

Purity Assessment: Detecting residual solvents, starting materials, or degradation products.

-

Stability Studies: Monitoring for changes in the material upon exposure to various stress conditions.

This guide will equip you with the necessary knowledge to effectively apply FT-IR spectroscopy for the comprehensive analysis of this compound.

The Molecular Structure and Expected Vibrational Modes of this compound

To accurately interpret the FT-IR spectrum of TEABr, one must first understand its molecular structure. TEABr is an ionic compound composed of a triethylammonium cation ([(CH₃CH₂)₃NH]⁺) and a bromide anion (Br⁻). The bromide anion is infrared inactive as it is a single atom with no covalent bonds. Therefore, the resulting FT-IR spectrum is entirely attributable to the vibrational modes of the triethylammonium cation.

The key functional groups within the triethylammonium cation that give rise to characteristic infrared absorptions are:

-

The N-H⁺ Bond: The protonated tertiary amine creates a distinct N-H bond with a positive charge. The stretching vibration of this bond is a key diagnostic feature.

-

The C-H Bonds: The ethyl groups (CH₃CH₂) contain numerous C-H bonds in both the methyl (CH₃) and methylene (CH₂) groups. These give rise to characteristic stretching and bending vibrations.

-

The C-N and C-C Bonds: The carbon-nitrogen and carbon-carbon single bonds also exhibit stretching and bending vibrations, though these often appear in the complex "fingerprint" region of the spectrum.

The logical relationship between the structure and its expected spectral features can be visualized as follows:

Experimental Protocol: FT-IR Analysis via Attenuated Total Reflectance (ATR)

While traditional methods like potassium bromide (KBr) pellets can be used, TEABr is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water has strong infrared absorptions that can obscure key regions of the TEABr spectrum. Therefore, Attenuated Total Reflectance (ATR) is the recommended technique as it requires minimal sample preparation and minimizes exposure to ambient moisture.

Principle of ATR

In ATR, the infrared beam is directed into a crystal of high refractive index (e.g., diamond or germanium). The beam undergoes total internal reflection at the crystal surface, creating a transient "evanescent wave" that penetrates a few micrometers into the sample placed in intimate contact with the crystal. The sample absorbs energy at specific wavelengths, attenuating the evanescent wave, and the resulting reflected beam is directed to the detector.

Step-by-Step Protocol

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Install the ATR accessory and allow it to equilibrate with the instrument's purge gas (typically dry air or nitrogen) for at least 15 minutes to minimize atmospheric H₂O and CO₂ interference.

-

-

Background Collection (Self-Validating Step):

-

Ensure the ATR crystal surface is impeccably clean. Use a lint-free wipe moistened with a volatile solvent like isopropanol or ethanol to clean the crystal, then allow it to dry completely.

-

Collect a background spectrum. This spectrum of the clean, empty crystal will be automatically subtracted from the sample spectrum.

-

Trustworthiness Check: The resulting background should be a flat line near 100% transmittance (or zero absorbance) with minimal peaks for atmospheric CO₂ (around 2360 cm⁻¹) and water vapor (around 3600-3800 cm⁻¹ and 1600-1800 cm⁻¹). If significant peaks are present, improve the instrument purge or re-clean the crystal.

-

-

Sample Application:

-

Place a small amount of solid this compound powder onto the center of the ATR crystal. Only a few milligrams are needed to completely cover the crystal sampling area.

-

Use the ATR pressure arm to apply consistent and firm pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is critical for a high-quality spectrum.

-

-

Sample Spectrum Collection:

-

Acquire the FT-IR spectrum. Typical parameters for a high-quality spectrum are:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16 to 32 scans (co-added to improve signal-to-noise ratio)

-

-

-

Post-Measurement Cleanup:

-

Release the pressure arm and remove the bulk of the TEABr powder.

-

Clean the crystal surface thoroughly as described in Step 2 to prepare for the next sample.

-

The workflow for this protocol is illustrated below.

Interpreting the FT-IR Spectrum of this compound

The FT-IR spectrum of TEABr displays several characteristic absorption bands. The table below summarizes the key peaks, their assigned vibrational modes, and typical wavenumber ranges.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Comments |

| ~ 2980 - 2940 | Strong | C-H Asymmetric Stretching (CH₃) | Characteristic of the terminal methyl groups on the ethyl chains. |

| ~ 2900 - 2850 | Medium | C-H Symmetric Stretching (CH₂) | Characteristic of the methylene groups in the ethyl chains. |

| ~ 2700 - 2400 | Medium, Broad | N-H⁺ Asymmetric/Symmetric Stretching | This is a hallmark of a tertiary amine salt. The broadness is due to hydrogen bonding. |

| ~ 1470 - 1440 | Medium | C-H Bending (Scissoring/Deformation) | Primarily from methylene (CH₂) groups. |

| ~ 1390 - 1370 | Medium | C-H Bending (Umbrella Deformation) | Primarily from methyl (CH₃) groups. |

| ~ 1160 - 1000 | Strong | C-N Stretching & C-C Stretching | Strong, complex bands associated with the stretching of the carbon-nitrogen and carbon-carbon backbone. |

Expert Insights on Spectral Interpretation:

-

The N-H⁺ Stretch is Key: The broad absorption band in the 2700-2400 cm⁻¹ region is the most diagnostic feature for confirming the presence of the triethylammonium cation. In the absence of this band, one might suspect the sample is triethylamine (the free base) rather than the salt.

-

Watch for Water: A very broad band centered around 3400 cm⁻¹ is indicative of O-H stretching from absorbed water. If present, it suggests the sample is wet and may need to be dried, or that the analysis should be repeated with care to minimize atmospheric exposure.

-

The Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. While complex, the pattern of peaks here is unique to the molecule. It is excellent for confirming identity by comparing the sample spectrum to a known reference standard of high-purity this compound. Any significant deviations in this region could indicate the presence of impurities or a different compound altogether.

Conclusion

FT-IR spectroscopy, particularly when using the ATR technique, is an indispensable tool for the rapid and reliable characterization of this compound. By understanding the relationship between the molecule's structure and its vibrational spectrum, scientists can confidently verify its identity, assess its purity, and monitor its stability. The protocol described herein provides a robust, self-validating framework for obtaining high-quality, reproducible spectra. Adherence to these principles of careful sample handling and methodical spectral interpretation will ensure the integrity of analytical results in research and drug development settings.

Executive Summary: The Challenge of Atmospheric Moisture

An In-depth Technical Guide to the Hygroscopic Nature and Handling of Triethylammonium Bromide

This compound (TEAB), a quaternary ammonium salt with the formula [N(CH₂CH₃)₃H]Br, is a versatile and widely utilized reagent in organic synthesis and pharmaceutical development. It serves as an effective phase-transfer catalyst, facilitating reactions between immiscible phases to enhance reaction rates and yields. However, its utility is intrinsically linked to a significant physicochemical challenge: its hygroscopic nature. Hygroscopicity, the tendency to absorb moisture from the atmosphere, can introduce significant variability and error into sensitive experimental systems.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, quantify, and mitigate the effects of moisture on this compound. By adopting the protocols and handling procedures outlined herein, practitioners can ensure the material integrity, experimental reproducibility, and overall success of their scientific endeavors.

The Physicochemical Basis of Hygroscopicity in TEAB

The propensity of this compound to absorb atmospheric water is rooted in its ionic structure. As a salt, it consists of a positively charged triethylammonium cation and a negatively charged bromide anion.

-

Ionic Attraction: Water is a highly polar molecule with a significant dipole moment. The hydrogen atoms carry a partial positive charge, and the oxygen atom carries a partial negative charge. This polarity allows water molecules to be strongly attracted to the charged ions in the TEAB crystal lattice.

-

Cation-Dipole and Anion-Dipole Interactions: The triethylammonium cation and the bromide anion both form strong ion-dipole interactions with water molecules. These forces are potent enough to draw water from the vapor phase and integrate it into the solid's structure, a phenomenon common among quaternary ammonium compounds.

-

Deliquescence: In environments with high relative humidity, TEAB can absorb sufficient water to dissolve completely, a process known as deliquescence. This physical transformation represents a critical failure in material handling.

This inherent affinity for water means that even brief exposure to ambient air can alter the compound's physical and chemical properties.

Consequences of Uncontrolled Moisture Absorption

Failure to properly manage the hygroscopic nature of TEAB can lead to a cascade of experimental problems, compromising data integrity and research outcomes.

Physical and Analytical Integrity

| Consequence | Description | Impact on Research |

| Mass Inaccuracy | The measured mass of the reagent includes an unknown quantity of absorbed water, leading to errors in molar calculations. | Incorrect stoichiometry, flawed kinetic analysis, non-reproducible results. |

| Physical State Alteration | Moisture absorption causes the white, crystalline powder to clump, cake, or become a gummy paste. | Difficulty in handling, weighing, and dispensing; poor dissolution characteristics. |

| Changes in Crystal Structure | Water uptake can induce changes in the solid-state form (polymorphism), affecting solubility and stability. | Altered bioavailability in pharmaceutical formulations; inconsistent reaction profiles. |

Chemical Reactivity and Experimental Fidelity

The presence of water is not a passive contamination; it is a reactive impurity that can fundamentally alter the course of a chemical transformation.

-

Participation in Side Reactions: Water can act as a nucleophile or a base, leading to the formation of undesired byproducts and reducing the yield of the target molecule.

-

Inhibition of Moisture-Sensitive Reactions: In many organometallic and polymerization reactions, the presence of even trace amounts of water can inhibit or completely prevent the desired chemical transformation. For example, in certain anionic polymerizations, a water content above 0.1% can be catastrophic.

-

Inconsistent Catalysis: For applications where TEAB is a catalyst, absorbed water can alter its catalytic activity, leading to inconsistent results between experimental runs.

Quantitative Assessment of Water Content

To maintain experimental control, it is crucial to quantify the water content of this compound, especially when using material from a previously opened container or when moisture-sensitive applications are intended.

Experimental Protocol: Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for water determination due to its high accuracy, precision, and specificity for water.

Methodology:

-

Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions, ensuring the titration vessel is conditioned to a dry, stable endpoint.

-

Sample Preparation (in a low-humidity environment, if possible): Accurately weigh a sample of this compound (typically 50-100 mg) into a clean, dry vial.

-

Sample Introduction: Quickly introduce the weighed sample into the KF titration vessel.

-

Titration: Initiate the titration. The KF reagent, containing iodine, sulfur dioxide, a base, and a solvent, will react stoichiometrically with the water present in the sample.

-

Endpoint Detection: The endpoint is typically detected potentiometrically.

-

Calculation: The instrument's software calculates the water content based on the amount of KF reagent consumed. Express the result as a weight percentage (% w/w).

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It can be used to estimate water content by identifying mass loss at temperatures corresponding to water volatilization.

Methodology:

-

Instrument Calibration: Ensure the TGA is calibrated for both temperature and mass.

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA pan.

-

Thermal Program: Heat the sample under a controlled inert atmosphere (e.g., nitrogen) from ambient temperature to approximately 150°C. A slow heating rate (e.g., 10°C/min) is recommended.

-

Data Analysis: Analyze the resulting thermogram. A mass loss step below ~120°C typically corresponds to the loss of free and loosely bound water. The decomposition temperature of TEAB should be considered to avoid conflating water loss with thermal degradation.

| Technique | Principle | Advantages | Disadvantages |

| Karl Fischer Titration | Chemical reaction with iodine | Specific to water; highly accurate and precise for low water content. | Requires specialized reagents; potential for side reactions with certain functional groups. |

| Thermogravimetric Analysis | Mass loss upon heating | Provides information on thermal stability; small sample size required. | Not specific to water (any volatile component will cause mass loss); less sensitive than KF for trace amounts. |

Standard Operating Procedures for Handling and Storage

A rigorous and consistent handling protocol is the primary defense against moisture contamination.

Storage and Environment Control

-

Unopened Containers: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Opened Containers: The headspace of a partially used container contains atmospheric moisture. It is imperative to minimize exposure time.

-

Short-Term Storage: Tightly reseal the container immediately after dispensing and store it inside a desiccator containing an active desiccant (e.g., silica gel, Drierite).

-

Long-Term or High-Purity Storage: For critical applications, consider subdividing a new bottle into smaller, single-use quantities under an inert atmosphere (e.g., in a glovebox). This prevents repeated exposure of the bulk material.

-

Weighing and Dispensing Workflow

The act of weighing is the point of highest risk for moisture absorption. The following workflow should be adopted:

Caption: Decision tree for selecting a TEAB drying protocol.

Conclusion: A Commitment to Anhydrous Practices

The hygroscopic nature of this compound is a manageable, not an insurmountable, challenge. Success in its use hinges on a disciplined approach that begins with acknowledging its affinity for water and implementing rigorous protocols to prevent, measure, and remove moisture. By integrating the handling workflows, storage best practices, and drying techniques detailed in this guide, researchers can significantly enhance the reliability, accuracy, and reproducibility of their work. Treating this compound as an anhydrous reagent by default is the most effective strategy for unlocking its full potential in chemical synthesis and pharmaceutical innovation.

References

-

TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]

-

CORECHEM Inc. (n.d.). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link]

-

wikiHow. (2025, February 24). How to Dry Damp Salt. Retrieved from [Link]

- American Chemical Society. (n.d.). Determination of High Molecular Weight Quaternary Ammonium Compounds as Triiodides.

-

Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. r/chemistry. Retrieved from [Link]

-

Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

- Benchchem. (n.d.). storage and handling of hygroscopic potassium sulfamate.

-

Reddit. (2016, May 28). Storage of Hygroscopic materials. r/chemistry. Retrieved from [Link]

-

ResearchGate. (2021, July 5). What is the best procedure of drying a moisture absorbing salt?. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Thermogravimetric analysis of tetradecyltrimethylammonium bromide-modified beidellites. Retrieved from [Link]

- Google Patents. (n.d.). US3972128A - Process for drying hygroscopic materials.

- Google Patents. (n.d.). US1907076A - Hygroscopic salts and their preparation.

-

Xylem Analytics. (n.d.). Titration of quaternary Ammonium compounds in disinfectants. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogram of CTAB measured by thermogravimetric analysis (TGA). Retrieved from [Link]

- Hanna Instruments. (n.d.). Quaternary Ammonium Salts Determination by Titration with Hanna Instruments HI931 Automatic Titration System.

-

YSI. (n.d.). Titration of Quanternary Ammonium Compounds in Disinfectants. Retrieved from [Link]

- Benchchem. (n.d.). An In-depth Technical Guide to the Melting Point and Thermal Stability of Tetrahexylammonium Bromide.

- EMD Millipore. (n.d.). Determination of Water Content in Ammonia, aqueous Using Karl Fischer Titration.

-

Applus DatapointLabs. (n.d.). Thermogravimetric Analysis (TGA) Testing of Materials. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Thermogravimetric analysis – Knowledge and References. Retrieved from [Link]

An In-depth Technical Guide to the Theoretical Investigation of Triethylammonium Bromide

Abstract

Triethylammonium bromide (TEAB) is a quaternary ammonium salt with diverse applications, including as a phase-transfer catalyst and in the synthesis of ionic liquids.[1] A thorough understanding of its molecular structure, intermolecular interactions, and dynamic behavior is crucial for optimizing its function in various chemical contexts. Theoretical and computational studies provide an invaluable lens through which to explore these properties at an atomistic level. This technical guide offers a comprehensive overview of the theoretical methodologies employed to investigate this compound, synthesizing insights from quantum chemical calculations and molecular dynamics simulations. We present detailed protocols for key computational experiments, interpret the resulting data, and discuss the implications for the material's macroscopic properties. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek to leverage computational chemistry to advance their understanding of this compound and related compounds.

Introduction: The Significance of this compound

This compound (C₆H₁₆BrN) is an organic salt that presents as a white crystalline powder.[1][2] It is highly soluble in polar solvents such as water, alcohol, and chloroform, a characteristic that underpins its utility in a variety of chemical reactions.[1][3] The core of its chemical functionality lies in the interplay between the triethylammonium cation ([Et₃NH]⁺) and the bromide anion (Br⁻). This ionic pairing, along with the potential for hydrogen bonding, governs the compound's physical and chemical behavior.

Theoretical studies are paramount in elucidating the subtle yet significant forces that dictate the structure and reactivity of TEAB. Computational methods allow for the exploration of its properties in both the gas phase and condensed phases, providing insights that are often difficult to obtain through experimental means alone. This guide will delve into the primary theoretical approaches used to study TEAB, with a focus on Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.

Molecular Structure and Quantum Chemical Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of the this compound ion pair. These calculations can predict molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy.

Geometric Optimization and Structural Parameters

A fundamental step in the theoretical investigation of TEAB is the optimization of its molecular geometry. This process determines the lowest energy arrangement of the atoms in the triethylammonium cation and its interaction with the bromide anion. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose.[1]

The optimized geometry reveals key structural parameters, including bond lengths, bond angles, and dihedral angles. Of particular interest is the N-H···Br hydrogen bond, which is a defining feature of the interaction between the cation and anion.

Table 1: Calculated Structural Parameters of the this compound Ion Pair

| Parameter | Description | Typical Calculated Value |

| r(N-H) | Length of the N-H covalent bond | ~1.03 Å |

| r(H···Br) | Length of the H···Br hydrogen bond | ~2.1 - 2.3 Å |

| r(N···Br) | Distance between Nitrogen and Bromine atoms | ~3.1 - 3.3 Å |

| ∠(N-H···Br) | Angle of the N-H···Br hydrogen bond | ~170° - 180° |

| ∠(C-N-C) | Angle between the ethyl groups on the cation | ~110° - 112° |

| Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation. |

The near-linear arrangement of the N-H···Br hydrogen bond is indicative of a strong, directional interaction that plays a significant role in the crystal packing and solution-phase behavior of TEAB.

Vibrational Spectroscopy: A Theoretical Perspective

Infrared (IR) and Raman spectroscopy are experimental techniques used to probe the vibrational modes of molecules. DFT calculations can predict the vibrational frequencies and intensities of these modes, aiding in the interpretation of experimental spectra.[4][5]

A key feature in the calculated IR spectrum of TEAB is the N-H stretching vibration. Due to hydrogen bonding with the bromide anion, this peak is typically red-shifted (shifted to lower wavenumbers) compared to a "free" N-H stretch. This shift is a direct measure of the strength of the hydrogen bond.

Table 2: Key Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Description | Predicted Wavenumber (cm⁻¹) |

| ν(N-H) | N-H stretching | 2400 - 2700 (broad) |

| δ(N-H) | N-H bending | 1500 - 1600 |

| ν(C-H) | C-H stretching (ethyl groups) | 2800 - 3000 |

| ν(C-N) | C-N stretching | 1000 - 1200 |

| Note: Predicted frequencies are often scaled to better match experimental data. |

The broadness of the N-H stretching band in experimental spectra is often attributed to the dynamic nature of the hydrogen bond and potential Fermi resonance interactions.[4]

Experimental Protocol: DFT Geometry Optimization and Frequency Calculation of TEAB

-

Software: Gaussian, ORCA, or other quantum chemistry software package.

-

Input File Generation:

-

Define the initial coordinates of the this compound ion pair. This can be done using a molecular builder or by starting from a known crystal structure.

-

Specify the level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Include keywords for geometry optimization (Opt) and frequency calculation (Freq).

-

-

Execution: Submit the input file to the computational chemistry software.

-

Analysis of Results:

-

Verify that the optimization has converged to a true minimum (no imaginary frequencies).

-

Extract the optimized Cartesian coordinates.

-

Analyze the calculated bond lengths, angles, and dihedral angles.

-

Visualize the calculated vibrational modes and compare the predicted frequencies with experimental IR or Raman spectra.

-

Visualization: Quantum Chemical Calculation Workflow

Caption: Workflow for a typical DFT calculation on this compound.

Probing Condensed-Phase Behavior with Molecular Dynamics Simulations

While quantum chemical calculations are excellent for studying isolated ion pairs or small clusters, Molecular Dynamics (MD) simulations are the preferred method for investigating the behavior of TEAB in the condensed phase (i.e., as a liquid or in solution). MD simulations model the movement of atoms and molecules over time, providing insights into the structure, dynamics, and thermodynamics of the system.

Force Fields and System Setup

MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic positions. For TEAB, a force field would need to accurately model the bonded interactions (bond stretching, angle bending, dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces).

A typical MD simulation of TEAB would involve the following steps:

-

System Construction: A simulation box is created containing a large number of TEAB ion pairs, and optionally, solvent molecules.

-

Energy Minimization: The initial system is energy-minimized to remove any unfavorable atomic clashes.

-

Equilibration: The system is gradually heated and pressurized to the desired temperature and pressure, allowing it to reach a stable, equilibrated state.

-

Production Run: The simulation is run for an extended period, during which the trajectories of all atoms are saved for later analysis.

Structural Properties from MD Simulations

Analysis of the MD trajectories can yield a wealth of information about the structure of liquid TEAB or its solutions. Key properties that can be calculated include:

-

Radial Distribution Functions (RDFs): RDFs describe the probability of finding one atom at a certain distance from another. The RDF between the nitrogen of the cation and the bromide anion, for example, can reveal the average ion-pairing distance and the structure of the solvation shells.

-

Hydrogen Bond Analysis: The number and lifetime of N-H···Br hydrogen bonds can be monitored throughout the simulation, providing a quantitative measure of the strength and dynamics of these interactions.

-

Coordination Numbers: The average number of anions surrounding a cation (and vice versa) can be calculated, offering insights into the local liquid structure.

Visualization: MD Simulation of this compound

Caption: Intermolecular interactions in a condensed phase of TEAB.

Dynamic Properties

MD simulations can also be used to study the dynamic properties of TEAB, such as:

-

Diffusion Coefficients: The self-diffusion coefficients of the triethylammonium cation and the bromide anion can be calculated from their mean-squared displacements over time. This provides information about the mobility of the ions in the liquid.

-

Reorientational Correlation Times: The timescale of the rotational motion of the triethylammonium cation can be determined, which is related to the viscosity of the liquid.

-

Vibrational Spectra: By taking the Fourier transform of the velocity autocorrelation function, it is possible to calculate the vibrational density of states, which can be compared to experimental far-IR and Raman spectra.

Advanced Theoretical Concepts and Future Directions

The theoretical study of this compound is an evolving field. More advanced computational techniques are being applied to gain deeper insights into its behavior.

-

Ab Initio Molecular Dynamics (AIMD): In AIMD, the forces on the atoms are calculated "on the fly" using quantum mechanics (usually DFT), rather than from a pre-defined force field. This allows for the study of chemical reactions and other processes that involve the breaking and forming of chemical bonds.

-

Polarizable Force Fields: Standard force fields use fixed atomic charges. Polarizable force fields allow the atomic charges to fluctuate in response to the local electric field, providing a more realistic description of electrostatic interactions.

-